methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at 50°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). This inhibition disrupts the FGFR signaling pathway, which is involved in cell proliferation, migration, and survival. By targeting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: Known for their antimicrobial and anticancer properties.
1H-pyrazolo[3,4-b]pyridines: These compounds are also studied for their potential therapeutic applications.
Uniqueness
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
UOCCCRIYIIXBIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)N |
Origin of Product |
United States |
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